N-(4-Iodo-2-methylphenyl)nicotinamide
Overview
Description
“N-(4-Iodo-2-methylphenyl)nicotinamide” is a chemical compound with the CAS Number: 319428-83-6 . It has a molecular weight of 338.15 and its IUPAC name is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11IN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s linear formula is C13 H11 I N2 O .Scientific Research Applications
Corrosion Inhibition
N-(4-Iodo-2-methylphenyl)nicotinamide and similar nicotinamide derivatives have been studied for their corrosion inhibition effects. These compounds, when applied to mild steel in hydrochloric acid solution, show significant efficiency in suppressing corrosion. They act as mixed-type corrosion inhibitors, affecting both anodic and cathodic processes. This application is vital in industrial chemistry, particularly in maintaining the integrity of metal structures and equipment (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Disease Treatment
In metabolic disorders like obesity and type-2 diabetes, certain nicotinamide derivatives, including this compound, may play a role. These compounds can inhibit Nicotinamide N-methyltransferase (NNMT) activity, leading to benefits such as insulin sensitization, glucose modulation, and weight reduction in animal models. This suggests potential therapeutic applications in treating metabolic diseases (Kannt et al., 2018).
DNA Repair Stimulation
Nicotinamide derivatives are known to stimulate DNA repair in human lymphocytes. This is particularly significant after exposure to UV irradiation or certain chemicals, suggesting a role in enhancing cellular repair mechanisms. Such properties could be leveraged in developing treatments to counteract DNA damage from various environmental factors (Berger & Sikorski, 1980).
Cancer Research
These compounds are also explored in cancer research. Overexpression of NNMT, which metabolizes nicotinamide, has been linked to various cancers. Compounds like this compound can influence the methylation potential of cancer cells, thereby affecting their epigenetic state and tumorigenesis. This insight could lead to new therapeutic strategies in cancer treatment (Ulanovskaya, Zuhl, & Cravatt, 2013).
Safety and Hazards
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIODWMWVXVWQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354163 | |
Record name | N-(4-IODO-2-METHYLPHENYL)NICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319428-83-6 | |
Record name | N-(4-IODO-2-METHYLPHENYL)NICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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